molecular formula C15H22N6O B2607891 N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide CAS No. 1311915-16-8

N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide

Cat. No.: B2607891
CAS No.: 1311915-16-8
M. Wt: 302.382
InChI Key: LAEOJGNMNZRTFQ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide is a complex organic compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the triazolopyridine core, followed by the introduction of the cyanocyclohexyl and aminoacetamide groups. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

    Medicine: It has potential therapeutic applications, including as an anti-cancer agent, due to its ability to interact with specific molecular targets.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream effects in biological pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,5-a]pyridine derivatives: These compounds share a similar triazolopyridine core and exhibit comparable biological activities.

    Pyrazolo[1,5-a]pyridin-3-yl derivatives: These compounds also have a fused heterocyclic structure and are used in similar applications.

Uniqueness

N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O/c16-10-15(6-2-1-3-7-15)20-14(22)8-17-12-4-5-13-18-11-19-21(13)9-12/h11-12,17H,1-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEOJGNMNZRTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CNC2CCC3=NC=NN3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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